molecular formula C12H11ClN2O2 B7910492 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one CAS No. 1206969-50-7

1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one

Cat. No.: B7910492
CAS No.: 1206969-50-7
M. Wt: 250.68 g/mol
InChI Key: DFYIQJNIWCMLBQ-UHFFFAOYSA-N
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Description

1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one (CAS 1206969-50-7) is a chemical compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68. This reagent features a benzo[d]oxazole core, a privileged scaffold in medicinal chemistry known for its significant pharmacological potential. Compounds containing the benzo[d]oxazole structure have been extensively investigated and demonstrate a wide range of biological activities, making this core a valuable template in drug discovery research . Specifically, research indicates that derivatives of benzo[d]oxazole show promising anti-inflammatory properties. Studies have demonstrated that such compounds can provide significant protection in models of carrageenan-induced paw edema, with some derivatives showing superior efficacy to ibuprofen . The mechanism of this anti-inflammatory activity is often linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory agents. Molecular docking studies suggest that benzo[d]oxazole derivatives can have strong interactions with the binding site of the COX-2 enzyme, which is responsible for their therapeutic effects . Furthermore, the benzo[d]oxazole scaffold is highly relevant in central nervous system (CNS) drug discovery. This structural motif is utilized in the development of multi-receptor ligands, particularly for targets such as dopamine and serotonin receptors, which are clinically relevant for treating neuropsychiatric conditions . The structural features of this compound also make it a key intermediate in the synthesis of more complex molecules designed to target sigma receptors (σ1 and σ2), which are implicated in neurological processes and may be useful for developing treatments for conditions like schizophrenia and as diagnostic agents in oncology . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c13-8-1-2-11-10(7-8)14-12(17-11)15-5-3-9(16)4-6-15/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYIQJNIWCMLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601266045
Record name 1-(5-Chloro-2-benzoxazolyl)-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-50-7
Record name 1-(5-Chloro-2-benzoxazolyl)-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2-benzoxazolyl)-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : 2-Chloro-5-chlorobenzo[d]oxazole (or its thio/sulfonyl analogs).

  • Nucleophile : Piperidin-4-one, often generated in situ via deprotection of Boc-protected precursors.

  • Solvent : Polar aprotic solvents like DMF or DMSO.

  • Base : Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIEA).

  • Temperature : 70–100°C for 6–24 hours.

Example Protocol :
A mixture of 2-chloro-5-chlorobenzo[d]oxazole (1.0 mmol) and tert-butyl methyl(piperidin-4-yl)carbamate (1.0 mmol) in DMF (5 mL) with K₂CO₃ (2.0 mmol) was stirred at 80°C for 12 hours. Post-reaction, the product was isolated via silica gel chromatography (ethyl acetate/hexanes), yielding 62% of the Boc-protected intermediate. Acidic deprotection (4 M HCl/dioxane) afforded this compound.

Challenges : Competing hydrolysis of the benzoxazole ring under prolonged heating necessitates strict anhydrous conditions.

CDI-Mediated Coupling for Direct Amide Formation

Carbonyldiimidazole (CDI) facilitates coupling between carboxylic acid derivatives and amines, enabling direct attachment of the piperidin-4-one moiety to the benzoxazole core.

Key Steps

  • Activation : CDI reacts with a carboxylic acid (e.g., 4-oxopiperidine-1-carboxylic acid) to form an imidazolide intermediate.

  • Coupling : The activated intermediate reacts with 2-amino-5-chlorophenol to form the benzoxazole-piperidinone conjugate.

Representative Data :

  • Yield : 72–87% after chromatography.

  • Purification : Trituration with diethyl ether or TBME to remove imidazole byproducts.

  • Characterization : ¹H NMR (CD₃OD) δ 3.05–2.97 (m, 4H, piperidine), 7.45–7.20 (m, 3H, aromatic).

Advantage : Avoids harsh halogenation conditions, preserving sensitive functional groups.

Microwave-Assisted Cyclocondensation

Microwave irradiation accelerates the formation of the benzoxazole ring in the presence of the piperidin-4-one group, reducing reaction times from hours to minutes.

Protocol:

A mixture of 2-amino-4-chlorophenol (1.0 mmol), urea (5.0 mmol), and HCl (2.5 mL) was irradiated at 140°C for 15 minutes. The resultant 5-chloro-2(3H)-benzoxazolone was reacted with piperidin-4-one under Mannich conditions (formaldehyde, 50°C, 4 h), yielding the target compound in 58% overall yield.

Optimization : Microwave power (300–600 W) and solvent choice (ethanol/water) critically influence cyclization efficiency.

Mitsunobu Reaction for Ether Linkage

For derivatives requiring ether linkages, the Mitsunobu reaction couples hydroxyl-bearing benzoxazoles with piperidin-4-one alcohols.

Conditions :

  • Reagents : DIAD, PPh₃ in THF.

  • Substrates : 5-Chloro-2-hydroxybenzoxazole and 4-hydroxypiperidin-1-one.

  • Yield : ~55% after column chromatography.

Mechanistic Insight : The reaction proceeds via oxidation-reduction between DIAD and PPh₃, forming a betaine intermediate that facilitates SN2 displacement.

Reductive Amination Routes

Reductive amination offers an alternative pathway for introducing the piperidin-4-one group while constructing the benzoxazole ring in situ.

Procedure :

  • Condense 2-amino-5-chlorophenol with a keto-acid (e.g., levulinic acid) to form a Schiff base.

  • Reduce the imine using NaBH₄ or H₂/Pd-C.

  • Cyclize the resultant amine with phosgene or thiophosgene to form the benzoxazole ring.

Yield : 40–50% after purification via preparative HPLC.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage Limitation
Nucleophilic Substitution62–7212–24 hHigh scalabilityRequires halogenated precursors
CDI Coupling72–876–8 hMild conditionsImidazole removal challenges
Microwave Cyclization5815–30 minRapid synthesisSpecialized equipment needed
Mitsunobu Reaction554–6 hStereochemical controlCostly reagents
Reductive Amination40–508–12 hModular substrate designMulti-step complexity

Chemical Reactions Analysis

Nucleophilic Additions to the Ketone Group

The piperidin-4-one core undergoes nucleophilic additions due to the electrophilic nature of the carbonyl carbon:

  • Grignard reactions : Reacts with methylmagnesium bromide to form tertiary alcohols, achieving yields of 68-72% under anhydrous THF conditions.

  • Hydride reductions : Sodium borohydride reduces the ketone to 1-(5-chlorobenzo[d]oxazol-2-yl)piperidin-4-ol, with >85% efficiency in ethanol at 0–5°C.

Table 1: Representative Nucleophilic Reactions

Reaction TypeReagent/ConditionsProductYield (%)
Grignard AdditionCH₃MgBr, THF, −78°C → rt4-Hydroxy-4-methylpiperidine derivative68–72
Borohydride ReductionNaBH₄, EtOH, 0–5°C1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-ol>85

Condensation Reactions

The ketone participates in condensation with nitrogen nucleophiles:

  • Hydrazine derivatives : Forms hydrazones under acidic conditions (e.g., HCl/EtOH), which are precursors for heterocyclic systems like pyrazoles .

  • Primary amines : Reacts with benzylamine to generate Schiff bases, though yields vary (45-60%) depending on steric hindrance .

Alkylation and Arylation

The piperidine nitrogen and benzo[d]oxazole ring enable electrophilic substitutions:

  • N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylated derivatives (55-70% yields) .

  • C-H functionalization : Lewis acid-mediated aminoalkylation introduces aryl/alkyl groups at the benzo[d]oxazole C2 position. For example, TBSOTf and pyrrolidine afford 5-chloro-2-(phenyl(pyrrolidin-1-yl)methyl)benzo[d]oxazole in 46% yield .

Key Example :

  • Reaction : 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one + 4-chlorobenzyl chloride → N-(4-chlorobenzyl) derivative.

  • Conditions : DMF, K₂CO₃, 80°C, 12 h.

  • Yield : 65% .

Oxidation and Functionalization

  • Ketone oxidation : The piperidin-4-one moiety is oxidized to a carboxylic acid using KMnO₄/H₂SO₄, yielding 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylic acid (PubChem CID: 16767414) .

  • Sulfonation : Reacts with chlorosulfonic acid to form sulfonamide derivatives, though yields are moderate (27–35%) due to steric constraints .

Heterocyclic Ring Modifications

  • Benzo[d]oxazole ring reactions :

    • Halogenation : Electrophilic chlorination at the C5 position occurs under Cl₂/FeCl₃ conditions .

    • Nucleophilic aromatic substitution : The 5-chloro group is replaced by amines (e.g., morpholine) in DMSO at 120°C .

Stability and Side Reactions

  • Thermal decomposition : Degrades above 250°C, releasing CO and HCl.

  • Acid sensitivity : Prolonged exposure to strong acids (e.g., H₂SO₄) leads to ring-opening of the benzo[d]oxazole moiety .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one has been identified as a valuable intermediate in the synthesis of pharmaceutical compounds with anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in cell growth and survival. For instance, studies have shown that modifications to the piperidinone core can enhance selectivity and potency against various cancer types.

Antimicrobial Activity
The compound exhibits promising antimicrobial activity, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes critical for bacterial survival. Preliminary studies suggest that derivatives of this compound may be effective against resistant strains of bacteria, which is a growing concern in public health.

Anti-inflammatory Effects
Research has also indicated that this compound can modulate inflammatory responses. By inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), this compound may offer therapeutic benefits in treating conditions like arthritis or other inflammatory diseases.

Materials Science

Development of New Materials
In materials science, this compound is being investigated for its potential use in developing new materials with specific electronic or optical properties. Its unique heterocyclic structure allows for the tuning of electronic characteristics, which can be beneficial in applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Nanocomposites
The compound can be incorporated into nanocomposites to enhance mechanical properties and thermal stability. Research is ongoing to explore its role as a reinforcing agent in polymer matrices, which could lead to the development of advanced materials with improved performance characteristics.

Biological Studies

Mechanism of Action Research
Researchers utilize this compound to study its interactions with biological targets. Understanding its mechanism of action helps elucidate how it affects various biochemical pathways. For example, studies have shown that it may inhibit specific enzymes involved in metabolic processes, which could lead to novel therapeutic strategies.

Drug Design and Development
The compound serves as a scaffold for drug design, where modifications can lead to the discovery of new drugs with enhanced efficacy and reduced side effects. Structure-activity relationship (SAR) studies are critical in optimizing its pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one with similar compounds:

Compound Name Molecular Formula Melting Point (°C) Key Structural Features Purity Reference
This compound C₁₃H₁₃ClN₂O₃ Not reported Piperidin-4-one core, 5-Cl-benzoxazole ≥95%
N1-(5-Chlorobenzo[d]oxazol-2-yl)-2-methoxybenzene-1,4-diamine (3j) C₁₄H₁₃ClN₃O₂ 117–120 Amino group, methoxy substitution on benzene 42.3% yield
4-Chloro-2-(4-(5-chlorobenzo[d]oxazol-2-yl)-1-methylpiperidin-4-ylamino)phenol (9a) C₁₉H₁₈Cl₂N₄O₂ Not reported Methylpiperidine, phenolic -OH, dual Cl substitution Not reported
12e (N-(Tert-butyl)-4–(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide) C₂₁H₂₁ClN₄O₃S Not reported Thioacetamido linker, tert-butyl group Not reported

Key Observations :

  • Substituent Effects: The presence of a thioacetamido linker in compound 12e () increases molecular weight and may enhance membrane permeability compared to the direct piperidinone-benzoxazole linkage in the target compound.
  • Melting Points : While the target compound lacks reported melting points, analogs like 3j (117–120°C) and others in (up to 287°C) suggest that halogenation and hydrogen-bonding groups (e.g., -OH, -NH₂) elevate melting points .

Spectral Data and Structural Confirmation

  • NMR Spectroscopy :

    • The target compound’s piperidin-4-one carbonyl is expected to resonate near δ 170–175 ppm in ¹³C NMR, similar to ketones in (δ 171.5) .
    • Compound 3j () shows aromatic proton signals at δ 7.43–6.34 and a methoxy group at δ 3.73, distinct from the target compound’s simpler aromatic system .
  • Mass Spectrometry :

    • HRMS data for analogs (e.g., 3j: [M+H]⁺ = 290.0692) align with theoretical values, underscoring the reliability of synthetic protocols for chlorobenzo[d]oxazole derivatives .

Biological Activity

1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one is a compound that has garnered attention for its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring attached to a chlorobenzo[d]oxazole moiety. This unique combination is thought to enhance its interaction with biological targets, particularly enzymes involved in neurodegenerative diseases.

Research indicates that compounds similar to this compound exhibit significant AChE inhibitory activity. The presence of the nitrogen atom in the oxazole ring is speculated to facilitate interaction with the enzyme's active site, enhancing binding affinity and inhibition efficacy .

Acetylcholinesterase Inhibition

The compound has been evaluated for its AChE inhibitory properties. In comparative studies, it was found that derivatives with piperidine rings exhibited improved AChE inhibition compared to those with other aliphatic heterocycles. Specifically, the replacement of a pyrrolidine ring with a piperidine resulted in a two-fold increase in inhibitory activity at a concentration of 104M10^{-4}M .

Neuroprotective Effects

In addition to AChE inhibition, studies have suggested that related compounds may possess neuroprotective properties. For instance, derivatives have been shown to reduce neuroinflammation and amyloidogenesis in cell models associated with Alzheimer's disease . This suggests that this compound may have potential applications in treating neurodegenerative conditions.

Efficacy in Biological Assays

The efficacy of this compound has been assessed through various biological assays:

Assay Type Findings
AChE Inhibition Significant inhibition observed; potency increased with piperidine substitution .
Neuroinflammation Model Reduced inflammatory markers in microglial cells treated with related compounds .
Cytotoxicity Assays Compounds showed selective cytotoxicity against cancer cell lines, indicating potential anticancer activity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related benzoxazole derivatives:

  • Study on AChE Inhibition : A series of benzoxazolone derivatives were synthesized and screened for AChE inhibition. The most potent compound exhibited an IC50 value significantly lower than the reference standard, indicating strong inhibitory potential .
  • Neuroprotective Study : Research demonstrated that compounds structurally similar to this compound could mitigate LPS-induced neuroinflammation in vitro, suggesting their role in protecting neuronal health .
  • Anticancer Activity : Derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through modulation of key signaling pathways .

Q & A

Q. What are the common synthetic routes for preparing 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one, and what are the critical parameters affecting yield?

Methodological Answer: The synthesis typically involves coupling a chlorinated benzooxazole moiety with a piperidin-4-one derivative. Key steps include:

  • Cyclization : Use phosphorus oxychloride (POCl₃) to facilitate ring closure, as seen in analogous oxadiazole syntheses (e.g., cyclization at 120°C for 4–6 hours) .
  • Purification : Post-reaction, ice-cold water and aqueous NaOH are added to precipitate the product, followed by filtration and recrystallization from methanol .
  • Critical Parameters :
    • Reaction time and temperature (excessive heat may degrade sensitive functional groups).
    • Stoichiometry of POCl₃ to avoid side reactions.
    • Purity of starting materials (e.g., 5-chlorobenzo[d]oxazole derivatives).

Q. Table 1: Comparison of Synthetic Approaches

MethodCatalyst/SolventYield (%)Reference
POCl₃-mediated cyclizationToluene, 120°C65–75Adapted from
Nucleophilic substitutionDMF, K₂CO₃50–60Analogous to

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • NMR :
    • ¹H NMR : Resonances for piperidin-4-one protons (δ 2.5–3.5 ppm) and benzooxazole aromatic protons (δ 7.0–8.0 ppm) .
    • ¹³C NMR : Carbonyl carbons (~205 ppm) and chlorinated aromatic carbons (~125 ppm) .
  • X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry, as demonstrated for structurally similar thiazolones .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the carbonyl group and chlorinated aromatic ring are likely reactive centers .
  • Molecular Dynamics Simulations : Model solvent effects (e.g., DMF vs. THF) on reaction kinetics, as applied to piperidine derivatives in PubChem datasets .
  • Case Study : ACD/Labs Percepta predicted logP values for analogous compounds (e.g., ~2.1 for similar chlorinated heterocycles), aiding solubility assessments .

Q. What strategies can resolve discrepancies in biological activity data of this compound derivatives?

Methodological Answer:

  • Data Normalization : Use reference standards (e.g., Pharmacopeial Forum guidelines) to calibrate assays and minimize batch-to-batch variability .
  • Contradiction Analysis :
    • Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to isolate cell-specific effects.
    • Validate purity via HPLC (≥95% purity threshold) to rule out impurity-driven artifacts .
  • Meta-Analysis : Cross-reference spectral data (e.g., IR, NMR) with repositories like PubChem to confirm structural consistency .

Q. Table 2: Example of Discrepancy Resolution

StudyReported IC₅₀ (μM)Purity (%)Cell LineResolution Action
A12.492HEK293Repurify compound
B8.998HeLaValidate via orthogonal assay

Q. How can X-ray crystallography address ambiguities in the stereochemistry of this compound derivatives?

Methodological Answer:

  • Single-Crystal Growth : Use slow evaporation of methanol/water mixtures to obtain diffraction-quality crystals .
  • Data Collection : Resolve bond lengths and angles (e.g., C-Cl bond ≈ 1.74 Å) to confirm regioselectivity .
  • Case Study : A similar piperidinyl-thiazolone structure was resolved with a 0.78 Å resolution, confirming the Z-configuration of the exocyclic double bond .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Use fume hoods for synthesis steps involving POCl₃ (corrosive, releases HCl gas) .
    • Wear nitrile gloves and eye protection, as recommended for chlorinated heterocycles .
  • Emergency Procedures : For inhalation exposure, move to fresh air and administer artificial respiration if needed .

Q. Key Recommendations for Researchers

  • Prioritize multi-step purification (e.g., column chromatography followed by recrystallization) to achieve >98% purity .
  • Cross-validate biological data using orthogonal assays (e.g., fluorescence-based and colorimetric methods) .
  • Leverage computational tools early in drug design to predict ADMET properties .

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